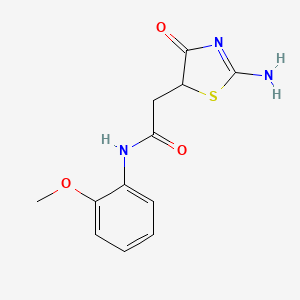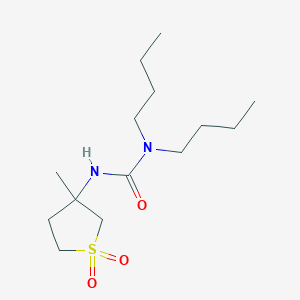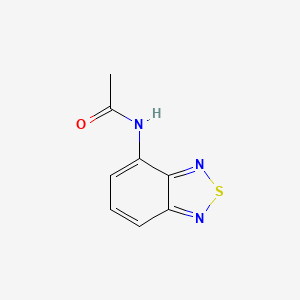
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide, also known as 2-IMT, is an organosulfur compound that has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects and has been used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects and has been used in laboratory experiments. It has been used to study the effects of drugs on the body and to study the molecular mechanisms of various diseases. It has also been used to study the effects of environmental factors on the body and to study the effects of various compounds on the body.
Wirkmechanismus
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- has been found to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the production of prostaglandins, which are involved in a variety of physiological processes. 5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- inhibits the activity of COX, leading to a decrease in the production of prostaglandins and a decrease in the activity of certain physiological processes.
Biochemical and Physiological Effects
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to reduce the production of prostaglandins, which are involved in a variety of physiological processes. Additionally, it has been found to reduce the activity of certain enzymes involved in the metabolism of drugs, leading to an increased effectiveness of certain drugs.
Vorteile Und Einschränkungen Für Laborexperimente
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, it has been found to have a variety of biochemical and physiological effects, making it useful for studying the effects of drugs and environmental factors on the body. However, it has certain limitations. It has been found to have a relatively short half-life, making it difficult to use in long-term experiments. Additionally, it is not very soluble in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for 5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- are numerous. It could be used to study the effects of drugs on the body and to study the molecular mechanisms of various diseases. Additionally, it could be used to study the effects of environmental factors on the body and to study the effects of various compounds on the body. Additionally, it could be used to develop new drugs and treatments for various diseases. Finally, it could be used to study the effects of various compounds on the body, such as the effects of certain compounds on the immune system.
Synthesemethoden
5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo- can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-methoxyphenylacetic acid with 2-amino-4-thiazolecarboxylic acid in the presence of anhydrous ethanol. This reaction produces the compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide. The second step involves the reaction of the compound with a base, such as sodium hydroxide, in the presence of anhydrous ethanol. This reaction produces the desired compound, 5-Thiazoleacetamide, 2-amino-4,5-dihydro-N-(2-methoxyphenyl)-4-oxo-.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide' involves the condensation of 2-methoxyaniline with ethyl chloroacetate to form N-(2-methoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thiosemicarbazide to form 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid hydrazide, which is subsequently acetylated with acetic anhydride to form the final product.", "Starting Materials": [ "2-methoxyaniline", "ethyl chloroacetate", "thiosemicarbazide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 2-methoxyaniline with ethyl chloroacetate in the presence of a base such as sodium ethoxide to form N-(2-methoxyphenyl)glycine ethyl ester.", "Step 2: Reaction of N-(2-methoxyphenyl)glycine ethyl ester with thiosemicarbazide in the presence of a base such as sodium hydroxide to form 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid hydrazide.", "Step 3: Acetylation of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid hydrazide with acetic anhydride in the presence of a base such as pyridine to form the final product, 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide." ] } | |
CAS-Nummer |
138376-00-8 |
Molekularformel |
C12H13N3O3S |
Molekulargewicht |
279.32 g/mol |
IUPAC-Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C12H13N3O3S/c1-18-8-5-3-2-4-7(8)14-10(16)6-9-11(17)15-12(13)19-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) |
InChI-Schlüssel |
AEQDNGRKIPEZRX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)NC(=N)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423124.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423125.png)
![N4-(2,4-dimethylphenyl)-N6-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6423131.png)
![N-(4-ethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423143.png)
![5-[2-(4-chlorophenyl)hydrazin-1-ylidene]-4-phenyl-2,5-dihydro-1,3-thiazol-2-imine](/img/structure/B6423148.png)
![6,7-dimethyl-4-oxatricyclo[4.3.0.0^{3,7}]nonane-3-carboxylic acid](/img/structure/B6423150.png)
![1,3-dimethyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423155.png)
![N-[2-oxo-2-phenyl-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B6423160.png)

![2-(2-chlorophenyl)-3,4,6-trimethyl-2H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6423174.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-({5-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B6423182.png)


![3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one](/img/structure/B6423188.png)